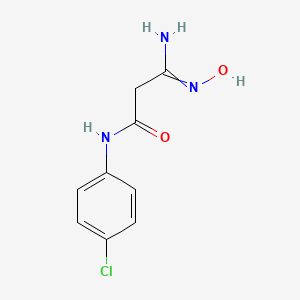

N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide

Description

N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is a chloro-substituted aromatic amide with a hydroxyamino-imino functional group. The molecule features a 4-chlorophenyl group attached to an amide nitrogen, with a hydroxyamino-imino moiety at the β-position of the propanamide backbone.

Properties

IUPAC Name |

3-amino-N-(4-chlorophenyl)-3-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRCGWOSLOTALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide typically involves the reaction of p-chlorophenyl isocyanate with acetamidoxime under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oximes or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or hydroxylamines.

Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Amines or hydroxylamines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide has found applications in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, molecular weight, and functional groups. Data are derived from evidence on related structures.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Molecular Weight and Polarity :

- Chlorine and fluorine substituents increase molecular weight and lipophilicity (e.g., 245.64 g/mol for the 3-Cl-4-F analog vs. ~227 g/mol for the 4-Cl parent compound).

- Ethyl groups (C₁₁H₁₅N₃O₂) reduce polarity compared to halogenated analogs.

Functional Group Variations: Replacing the hydroxyamino-imino group with a sulfanylidene moiety (C₉H₈ClN₃OS) introduces sulfur-based reactivity, as seen in safety data requiring specific handling protocols.

Biological and Material Relevance: Chlorinated aromatic amides are frequently explored in drug discovery for their metabolic stability and binding affinity, as noted in studies on "magic chloro" effects.

Crystallographic and Structural Insights

- Hydrogen Bonding: Amides like 3-chloro-N-(4-methoxyphenyl)propanamide exhibit C=O···H–N hydrogen bonds and C–H···O interactions, forming stable crystal lattices. Similar behavior is expected for the target compound, given its hydroxyamino-imino group.

- Resonance Effects : The C(=O)–N bond length (~1.34 Å in related amides) indicates resonance stabilization, which may influence reactivity.

Biological Activity

N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings regarding its pharmacological properties.

Chemical Structure and Synthesis

The compound features a chlorophenyl group, hydroxyamino group, and an iminopropanamide moiety, contributing to its distinct chemical reactivity. The synthesis typically involves the reaction of 4-chloroaniline with reagents such as glyoxal, followed by reduction and functional group modifications to yield the desired product. The reaction conditions are optimized for high yield and purity, often employing recrystallization or chromatography for purification .

This compound interacts with specific molecular targets through hydrogen bonding, influencing various biochemical pathways. The hydroxyamino and iminopropanamide groups enable the compound to engage with enzymes or receptors, which may lead to modulation of biological processes .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that the compound can induce cytotoxic effects in cancer cell lines. For instance, it has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation pathways. This inhibition could lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : Another investigation focused on the compound's impact on various cancer cell lines, revealing significant cytotoxicity that was attributed to its interaction with key signaling pathways involved in cell survival .

- Mechanistic Insights : Research into the mechanism of action revealed that this compound could disrupt cellular processes by inhibiting specific enzymes linked to tumor growth and survival .

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)acetamide | Lacks hydroxyamino and iminopropanamide groups | Limited antimicrobial activity |

| 4-Chlorophenylhydrazine hydrochloride | Contains hydrazine moiety | Moderate cytotoxicity |

| N-(5-hydroxypentyl)acrylamide | Cinnamic acid derivative | Notable melanogenesis inhibition |

This compound stands out due to its combination of functional groups that confer distinct biological activities compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.